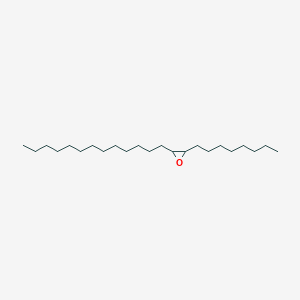
2-Octyl-3-tridecyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octyl-3-tridecyloxirane is an organic compound with the molecular formula C23H46O. It is a type of oxirane, which is a three-membered cyclic ether. This compound is characterized by its unique structure, which includes an octyl group and a tridecyl group attached to the oxirane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-3-tridecyloxirane typically involves the reaction of an appropriate alkene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-Octyl-3-tridecyloxirane can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are often employed in substitution reactions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted oxirane derivatives
Aplicaciones Científicas De Investigación
2-Octyl-3-tridecyloxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Octyl-3-tridecyloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is the basis for its antimicrobial and antifungal activities, as it can disrupt the function of essential enzymes and proteins in microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Tridecyloxirane
- 2-Octyl-3-dodecyloxirane
- 2-Octyl-3-tetradecyloxirane
Uniqueness
2-Octyl-3-tridecyloxirane is unique due to its specific combination of an octyl group and a tridecyl group attached to the oxirane ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
87375-79-9 |
|---|---|
Fórmula molecular |
C23H46O |
Peso molecular |
338.6 g/mol |
Nombre IUPAC |
2-octyl-3-tridecyloxirane |
InChI |
InChI=1S/C23H46O/c1-3-5-7-9-11-12-13-14-15-17-19-21-23-22(24-23)20-18-16-10-8-6-4-2/h22-23H,3-21H2,1-2H3 |
Clave InChI |
ABEVMMJCCLROBC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC1C(O1)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14397325.png)
![4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole](/img/structure/B14397331.png)
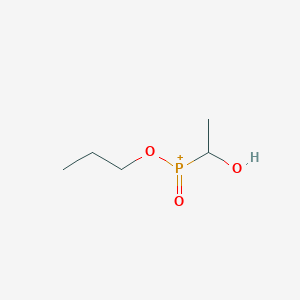
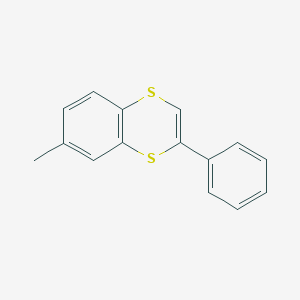
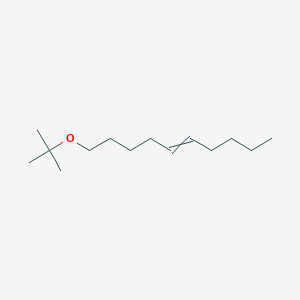
![N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide](/img/structure/B14397350.png)
![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14397351.png)
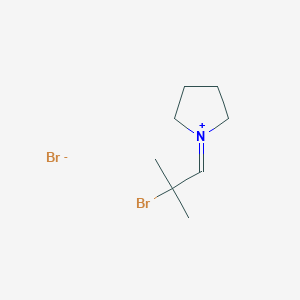

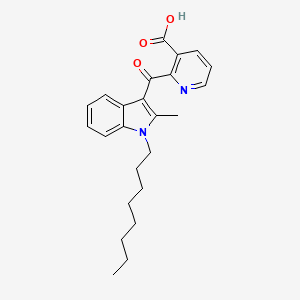


![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylbenzamide](/img/structure/B14397402.png)
![2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14397413.png)
